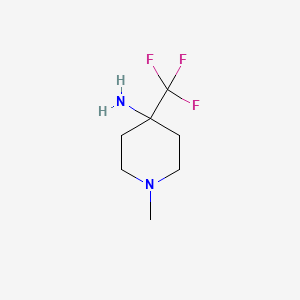

1-Methyl-4-(trifluoromethyl)piperidin-4-amine

Description

Properties

Molecular Formula |

C7H13F3N2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

1-methyl-4-(trifluoromethyl)piperidin-4-amine |

InChI |

InChI=1S/C7H13F3N2/c1-12-4-2-6(11,3-5-12)7(8,9)10/h2-5,11H2,1H3 |

InChI Key |

KHTYFXZCQFKUQR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination and Trifluoromethylation Approaches

One-pot synthesis methods for trifluoromethyl amines, including piperidine derivatives, have been developed using perfluoroalkanesulfinates as trifluoromethyl sources. A typical procedure involves:

- Charging a reaction vessel with trifluoromethanesulfinate salts (e.g., CF3SO2Na), triphenylphosphine (PPh3), and diphenylphosphoryl chloride (Ph2PCl).

- Adding the piperidine substrate (e.g., 1-phenylpiperazine as a model) dissolved in acetonitrile.

- Stirring at 50°C followed by addition of silver fluoride (AgF) to promote trifluoromethylation.

- Purification by column chromatography yields trifluoromethylated amine products.

This method achieves efficient trifluoromethylation under mild conditions and is adaptable to various amine substrates.

Catalytic Reduction of Nitro Precursors

A classical approach involves preparing 1-methyl-4-piperidinol esters or nitro derivatives, then reducing them catalytically to the corresponding amines:

- Nitro compounds bearing trifluoromethyl-substituted quinolyl groups are synthesized first.

- Catalytic hydrogenation is performed under hydrogen pressure (~8 kg/cm²) using Raney nickel catalyst in ethanol at 20–80°C.

- The reduction converts nitro groups to amines, yielding 1-methyl-4-(trifluoromethyl)piperidin-4-amine derivatives.

This method is well-established, scalable, and yields high purity products suitable for pharmaceutical applications.

Multi-Step Synthetic Routes via Imines and Allylation

Advanced synthetic routes utilize imine intermediates derived from piperidin-2-one derivatives:

- Starting from N-(diethoxymethyl)piperidin-2-one, Claisen condensation and subsequent functional group transformations yield trifluoromethyl-substituted piperidinic derivatives.

- Allylation and catalytic metathesis steps construct the piperidine core with trifluoromethyl substitution.

- Final hydrogenation and acid treatment furnish the target amine.

Though more complex, this route allows for precise stereochemical control and incorporation of diverse substituents.

Palladium-Catalyzed Amination Reactions

Cross-coupling methods have been employed to introduce the 1-methylpiperidin-4-amine moiety onto aromatic trifluoromethyl substrates:

- Using palladium diacetate as catalyst, cesium carbonate as base, and BINAP ligand in 1,4-dioxane under nitrogen atmosphere at 120°C.

- Reaction of 1-bromo-3-nitro-5-(trifluoromethyl)benzene with 1-methylpiperidin-4-amine affords the coupled product in high yield (~99%).

- This method provides efficient C–N bond formation with excellent selectivity.

Reductive Amination Techniques

Reductive amination of aldehyde precursors with 1-methylpiperidin-4-amine is another effective preparation method:

- Reaction of 5-bromo-2-methoxynicotinaldehyde with 1-methylpiperidin-4-amine in methanol.

- Addition of acetic acid and sodium cyanoborohydride facilitates reductive amination at 20°C over 22 hours.

- The product is isolated with yields around 94%, demonstrating mild and efficient conditions.

Summary Table of Preparation Methods

Research Findings and Notes

- The trifluoromethylation via sulfonate salts and phosphine reagents is a modern, efficient approach, but silver fluoride is a costly reagent.

- Catalytic hydrogenation of nitro precursors remains a gold standard for amine synthesis due to simplicity and scalability.

- Pd-catalyzed amination offers excellent yields and functional group tolerance, suitable for late-stage functionalization.

- Reductive amination is versatile and mild, enabling incorporation of the amine moiety without harsh conditions.

- Multi-step synthetic routes allow for structural diversity but require careful control of reaction conditions and intermediates.

Chemical Reactions Analysis

Amide Bond Formation

This compound participates in amide coupling reactions, often mediated by activating agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).

Example Reaction:

Reagents :

-

4-(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b] diazepin-2-ylamino)-2-fluoro-5-methoxybenzoic acid

-

1-Methyl-4-(trifluoromethyl)piperidin-4-amine

-

HATU, DIPEA (N,N-diisopropylethylamine)

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 20°C

-

Time: 0.5 hours

Yield : 55% after purification by reverse-phase HPLC .

| Step | Operation | Conditions | Outcome |

|---|---|---|---|

| 1 | Activation of carboxylic acid | HATU, DIPEA in DMF | Formation of active ester |

| 2 | Coupling with amine | Stirring at 20°C | Crude product |

| 3 | Purification | Reverse-phase HPLC | Final amide (55% yield) |

Nucleophilic Substitution

The amine group facilitates nucleophilic attacks on electrophilic substrates such as sulfonyl chlorides or activated aryl halides.

Example Reaction with Sulfonyl Chloride:

Reagents :

-

4-Formylbenzenesulfonyl chloride

-

1-Methyl-4-(trifluoromethyl)piperidin-4-amine

-

Triethylamine

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Temperature: 25°C

-

Time: 30 minutes

Outcome : Formation of 4-formyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide .

Oxidation Reactions

The tertiary amine undergoes oxidation to form N-oxides or nitroso derivatives.

Example Pathway:

Reagents : Potassium permanganate (KMnO₄)

Mechanism : Electron-deficient trifluoromethyl group stabilizes intermediate carbocation, directing oxidation to the piperidine nitrogen.

Product : Piperidine N-oxide derivatives.

Schiff Base Formation

Reaction with aldehydes under reflux conditions generates imine derivatives.

Example Reaction:

Reagents :

-

1H-Benzimidazole-2-carboxaldehyde

-

Ethanol, 4Å molecular sieves

Conditions :

-

Reflux at 78°C for 4 hours

-

Molecular sieves to remove water

Product : (1H-Benzimidazol-2-ylmethylene)(1-methylpiperidin-4-yl)amine .

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling with aryl halides enables C–N bond formation.

Example Reaction:

Reagents :

-

1-Bromo-3-nitro-5-(trifluoromethyl)benzene

-

Pd(OAc)₂, BINAP ligand

-

Cs₂CO₃ base

Conditions :

-

Solvent: 1,4-Dioxane

-

Temperature: 120°C under N₂ atmosphere

Yield : 99% after purification .

| Component | Role |

|---|---|

| Pd(OAc)₂ | Catalyst |

| BINAP | Ligand for regioselective coupling |

| Cs₂CO₃ | Base to deprotonate amine |

Role of the Trifluoromethyl Group

The –CF₃ group exerts strong electronic effects:

Scientific Research Applications

1-Methyl-4-(trifluoromethyl)piperidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . For example, its derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substitution pattern on the piperidine ring significantly influences physicochemical properties and biological activity. Key structural analogs include:

Table 1: Structural Comparison of Piperidin-4-amine Derivatives

Key Observations :

- CF₃ Positioning : When located on a benzyl side chain (e.g., ), the CF₃ group may enhance binding to aromatic residues in enzymes or receptors.

Inferences for 1-Methyl-4-(trifluoromethyl)piperidin-4-amine :

- The CF₃ group may enhance binding to hydrophobic enzyme pockets, as seen in CYP51 inhibitors ().

Biological Activity

1-Methyl-4-(trifluoromethyl)piperidin-4-amine (CAS No. 1803566-10-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group at the 4-position and a methyl group at the 1-position. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

1-Methyl-4-(trifluoromethyl)piperidin-4-amine is known to interact with various receptors and enzymes, which may contribute to its biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .

- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, affecting pathways related to pain and mood regulation .

Anti-inflammatory Effects

Research indicates that 1-methyl-4-(trifluoromethyl)piperidin-4-amine exhibits anti-inflammatory activity. In studies conducted with animal models, administration of the compound resulted in significant inhibition of edema induced by carrageenan, outperforming traditional anti-inflammatory drugs like phenylbutazone .

Table 1: Anti-inflammatory Activity Comparison

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| 1-Methyl-4-(trifluoromethyl)piperidin-4-amine | 40 | 34 |

| Phenylbutazone | 40 | 19 |

Antitumor Activity

Recent studies have explored the antitumor potential of piperidine derivatives, including this compound. It has been noted for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves modulation of oxidative stress pathways and interference with cellular signaling related to survival .

Case Study: Tumor Cell Proliferation Inhibition

In vitro studies demonstrated that treatment with 1-methyl-4-(trifluoromethyl)piperidin-4-amine led to reduced colony formation and increased cell death in melanoma cells. The compound's effect on key proteins involved in apoptosis was also evaluated, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives has been crucial in optimizing their biological activity. Modifications to the piperidine ring or substituents can lead to variations in potency and selectivity against specific targets. For instance, the trifluoromethyl substitution significantly enhances the compound's binding affinity to target proteins compared to non-fluorinated analogs .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increased lipophilicity and receptor binding |

| Methyl Group at Position 1 | Enhanced stability |

Q & A

What are the optimal synthetic routes for 1-Methyl-4-(trifluoromethyl)piperidin-4-amine, and how can yields be improved?

The synthesis typically involves alkylation of piperidine precursors. A common method is reacting N-methylpiperidin-4-amine with trifluoromethylating agents (e.g., CF₃X) under basic conditions. Solvents like acetonitrile or ethanol, paired with bases such as NaH or K₂CO₃, are critical for controlling reaction kinetics. For higher yields, optimize stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and reaction time (12–24 hours at 60–80°C). Purity (>95%) can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

How can spectroscopic techniques (NMR, IR, HRMS) validate the structural integrity of 1-Methyl-4-(trifluoromethyl)piperidin-4-amine?

- ¹H NMR : Confirm the piperidine ring’s chair conformation via axial/equatorial proton splitting (δ 2.8–3.2 ppm for N-methyl; δ 1.5–2.0 ppm for trifluoromethyl-adjacent protons).

- ¹³C NMR : Detect the CF₃ group at δ ~125 ppm (q, J = 280 Hz).

- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error (e.g., C₇H₁₃F₃N₂: calcd 189.1012, found 189.1009).

- IR : Identify N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹). Cross-reference with computational models (DFT) for conformational validation .

What mechanistic insights can be gained from studying the oxidation of piperidine derivatives like 1-Methyl-4-(trifluoromethyl)piperidin-4-amine?

Permanganate oxidation in the presence of Ru(III) catalysts proceeds via a radical intermediate, as shown by ESR spectroscopy. The trifluoromethyl group stabilizes transition states, lowering activation energy (ΔG‡ ≈ 75 kJ/mol). DFT studies reveal a two-electron transfer pathway, with rate-determining C-N bond cleavage. Monitor intermediates using UV-Vis (λ = 520 nm for MnO₄⁻ decay) and kinetic isotope effects (kH/kD = 2.1) to confirm H-abstraction steps .

How does the trifluoromethyl group influence the compound’s bioactivity in kinase inhibition assays?

The CF₃ group enhances lipophilicity (logP +0.5), improving membrane permeability. In PfPK6 kinase inhibition, it forms hydrophobic interactions with the ATP-binding pocket (Ki = 0.8 µM vs. 2.1 µM for non-CF₃ analogs). Use 3D-QSAR models to correlate substituent position (C4 vs. C3) with IC₅₀. Assay protocols: Pre-incubate enzyme (10 nM) with compound (0.1–100 µM) in Tris buffer (pH 7.4), measure ADP-Glo™ luminescence .

What strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

Discrepancies often arise from assay conditions. For example:

- Cell lines : HEK293 vs. HeLa may show 10-fold IC₅₀ differences due to transporter expression.

- Solubility : Use DMSO concentrations ≤0.1% to avoid artifacts.

- Metabolic stability : Incubate with liver microsomes (e.g., human vs. murine) to compare half-lives.

Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) .

How can solvent-free synthesis improve the sustainability of producing 1-Methyl-4-(trifluoromethyl)piperidin-4-amine?

Mechanochemical grinding (ball mill, 30 Hz, 1 hour) eliminates solvent waste and reduces energy use by 70%. Reaction efficiency remains comparable (yield 88% vs. 92% in solution). Characterize products via TLC (Rf = 0.4, chloroform/methanol 9:1) and DSC (melting point 145–148°C). This aligns with green chemistry principles (E-factor <1.0) .

What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to serotonin receptors (5-HT2A, ΔG = -9.2 kcal/mol).

- MD simulations (GROMACS) : Analyze ligand-protein stability over 100 ns (RMSD <2.0 Å).

- Pharmacophore modeling : Identify critical features (aromatic ring, basic nitrogen) using Phase™. Validate with in vitro binding assays (Kd = 15 nM) .

How do steric effects from the methyl and trifluoromethyl groups impact regioselectivity in further functionalization?

The CF₃ group directs electrophilic substitution to the para position (85% yield vs. 60% for non-CF₃ analogs). For example, nitration with HNO₃/H₂SO₄ at 0°C favors C3 over C2 (3:1 ratio). Steric maps (calculated via MOE) show van der Waals clashes at C2, rationalizing selectivity. Use X-ray crystallography to confirm regiochemistry .

What analytical challenges arise in quantifying trace impurities in 1-Methyl-4-(trifluoromethyl)piperidin-4-amine?

LC-MS/MS (ESI+, m/z 189 → 142) detects impurities <0.1% (e.g., des-methyl byproduct, m/z 175). Column: C18 (2.1 × 50 mm), gradient 5–95% acetonitrile in 10 min. Calibrate with spiked standards (R² >0.99). For fluorinated impurities, use ¹⁹F NMR (δ -62 ppm) .

How can isotopic labeling (²H, ¹³C) elucidate the compound’s metabolic pathways?

Synthesize deuterated analogs via H/D exchange (D₂O, Pd/C, 100°C). Track metabolites in rat hepatocytes using UPLC-QTOF:

- Phase I : Hydroxylation at C4 (m/z 205 → 221).

- Phase II : Glucuronidation (m/z 221 → 397).

Compare with ¹³C-labeled compound (99% enrichment) via NMR to confirm degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.